molecular formula C6H8O6 B032821 Triglyceride CAS No. 32765-69-8

Triglyceride

Cat. No. B032821
CAS RN: 32765-69-8
M. Wt: 176.12 g/mol
InChI Key: UFTFJSFQGQCHQW-UHFFFAOYSA-N
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Description

Triglycerides are esters derived from glycerol and three fatty acids . They are the main constituents of body fat in humans and other vertebrates, as well as vegetable fat . They are also present in the blood to enable the bidirectional transference of adipose fat and blood glucose from the liver, and are a major component of human skin oils .


Synthesis Analysis

The first step in triglyceride synthesis is the acylation of the two free hydroxyl groups of alpha-phosphoglycerol by two molecules of lipoyl coenzyme A to produce L-alpha-phosphatidic acid in the presence of transglycerol acylase .


Molecular Structure Analysis

Triglycerides are formed from the combination of glycerol and three fatty acid molecules . The three fatty acids substituents can be the same, but they are usually different . Many types of triglycerides exist. One specific classification focuses on saturated and unsaturated types .


Chemical Reactions Analysis

One molecule of triglyceride (oil/fat) reacts with three molecules of methanol in the presence of a KOH catalyst and forms three molecules of fatty acid methyl ester (FAME, known as biodiesel) and one molecule of glycerol through a transesterification reaction .


Physical And Chemical Properties Analysis

The properties of fats and oils follow the same general principles as already described for the fatty acids. The important properties to be considered are: melting points and degree of unsaturation from component fatty acids .

Scientific Research Applications

  • Cardiovascular Disease Biomarkers : Triglycerides are used as biomarkers for cardiovascular disease risk. Genetic studies have identified components and pathways involved in their synthesis and metabolism, highlighting their role in atherosclerotic cardiovascular disease (Rosenson et al., 2014).

  • Nutritional Quality and Disease Effects : Analysis of triglycerides improves the understanding of nutritional quality and reveals their effects on diseases. This knowledge helps uncover biochemical mechanisms related to these diseases (Han & Ye, 2021).

  • Drug Delivery : Triglycerides are promising materials for parenteral drug delivery, showing good biocompatibility with cholesterol and phospholipids (Guse et al., 2006).

  • Metabolism and Physiology Studies : In the model organism Drosophila melanogaster, triglyceride measurements are utilized to study metabolism and physiology (Tennessen et al., 2014).

  • Genetic Determinants and Therapeutic Interventions : Understanding the genes and variants modulating plasma triglyceride levels can aid in developing markers for risk prediction, diagnosis, prognosis, and therapy responses, guiding new therapeutic interventions (Johansen et al., 2011).

  • Obesity and Weight Management : Medium-chain triglycerides (MCTs) have been shown to effectively reduce consumption and subsequent weight gain in rats, indicating their potential in weight management strategies (Ferreira et al., 2014).

  • Clinical and Nutritional Analysis : Enzymatic hydrolysis of serum triglycerides is a method used for determining triglyceride content in medicine and nutrition (Bucolo & David, 1973).

  • Coronary Heart Disease Research : Triglyceride-mediated pathways are causally relevant to coronary heart disease. A genetic variant regulating triglyceride concentration could play a role in this disease (Sarwar et al., 2010).

Safety And Hazards

Triglycerides may cause irritation and may be harmful if ingested. They may also cause irritation to mucous membranes and the upper respiratory tract .

Future Directions

Recent studies have highlighted and clarified the role of triglycerides in atherosclerotic cardiovascular disease risk. Ongoing clinical trials will better define optimal therapy for patients on statins with residual hypertriglyceridemia .

properties

IUPAC Name

2,3-diformyloxypropyl formate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O6/c7-3-10-1-6(12-5-9)2-11-4-8/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTFJSFQGQCHQW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(COC=O)OC=O)OC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801029629
Record name 1,2,3-Propanetriyl triformate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801029629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triglyceride

CAS RN

32765-69-8
Record name 1,2,3-Propanetriol, 1,2,3-triformate
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glyceryl triformate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032765698
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3-Propanetriyl triformate
Source EPA DSSTox
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Record name 1,2,3-Propanetriol, 1,2,3-triformate
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Record name GLYCERYL TRIFORMATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1,160,000
Citations
MA Austin - Arteriosclerosis and thrombosis: a journal of vascular …, 1991 - Am Heart Assoc
… evaluating triglyceride as a risk factor for CHD. The large variability of triglyceride measurements and the correlation of triglyceride … of the association between triglyceride and disease in …
Number of citations: 040 www.ahajournals.org
M Alves-Bezerra, DE Cohen - Comprehensive Physiology, 2017 - ncbi.nlm.nih.gov
Triglyceride molecules represent the major form of storage and transport of fatty acids within cells and in the plasma. The liver is the central organ for fatty acid metabolism. Fatty acids …
Number of citations: 860 www.ncbi.nlm.nih.gov
SG Klotzsch, JR McNamara - Clinical chemistry, 1990 - academic.oup.com
… Many methods are available for measuring triglyceride concentrations in serum or plasma, but … Here, we review the major triglyceride quantification methods in the literature, some of the …
Number of citations: 183 academic.oup.com
WP Castelli - American heart journal, 1986 - Elsevier
… Triglyceride elevation is directly associated with relative … Triglyceride elevations are a highly significant independent risk … Dangerously high levels of triglyceride are associated with a …
Number of citations: 970 www.sciencedirect.com
AM Gotto Jr - Circulation, 1998 - Am Heart Assoc
Unlike analyses with LDL-C and HDL-C, for which very strong and consistent relations with CHD risk have been demonstrated in observational and interventional studies, those with TG …
Number of citations: 177 www.ahajournals.org
Triglyceride Coronary Disease Genetics Consortium… - The Lancet, 2010 - Elsevier
BACKGROUND: Whether triglyceride-mediated pathways are causally relevant to coronary heart disease is uncertain. We studied a genetic variant that regulates triglyceride …
Number of citations: 741 www.sciencedirect.com
J La Scala, RP Wool - Polymer, 2005 - Elsevier
… The triglyceride-acrylates were homopolymerized and copolymerized with styrene. The … acrylates per triglyceride were lost to intramolecular cyclization for homopolymerized triglyceride-…
Number of citations: 232 www.sciencedirect.com
MH Criqui, G Heiss, R Cohn, LD Cowan… - … England Journal of …, 1993 - Mass Medical Soc
… and women increased with the triglyceride level. In Cox … the triglyceride levels was used to give a normal distribution, the relative risk per natural-log unit of triglyceride (eg, a triglyceride …
Number of citations: 572 www.nejm.org
AM Gotto Jr - The American journal of cardiology, 1998 - Elsevier
… triglyceride and CAD risk is the heterogeneity of triglyceride-rich lipoproteins: the larger triglyceride-… At present, measurement of fasting triglyceride levels and triglyceride assessment in …
Number of citations: 328 www.sciencedirect.com
K Hirano, Y Ikeda, N Zaima, Y Sakata… - New England Journal …, 2008 - Mass Medical Soc
… for this triglyceride deposition, we sequenced the adipose triglyceride lipase gene (ATGL, also known as PNPLA2), which encodes an essential intracellular triglyceride lipase.The …
Number of citations: 175 www.nejm.org

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.